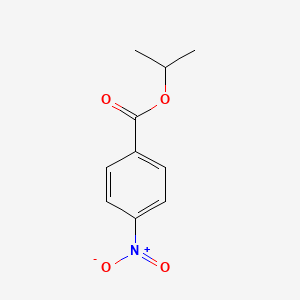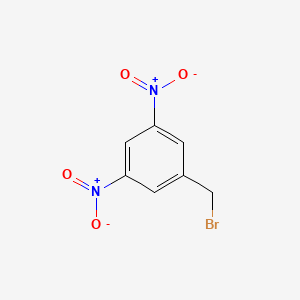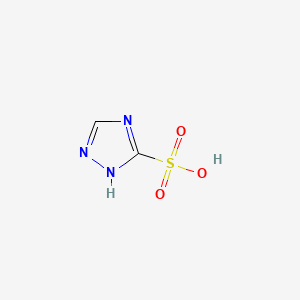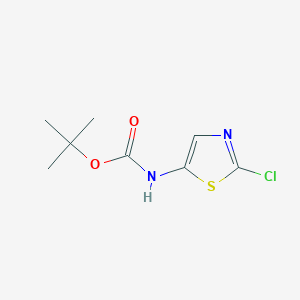![molecular formula C5H9NO3S B3047404 Propanenitrile, 2-methyl-2-[(methylsulfonyl)oxy]- CAS No. 138999-33-4](/img/structure/B3047404.png)
Propanenitrile, 2-methyl-2-[(methylsulfonyl)oxy]-
Descripción general
Descripción
Propanenitrile, 2-methyl-2-[(methylsulfonyl)oxy]- is a versatile chemical compound with the molecular formula C5H9NO3S and a molecular weight of 163.2 g/mol. It is known for its intricate structure, which includes a central three-carbon chain (propane), a methyl group attached to the second carbon, a nitrile group also attached to the second carbon, and a methylsulfonyl group bonded to the second carbon, adjacent to the nitrile group. This combination of functional groups creates a polar molecule with unique reactivity properties.
Mecanismo De Acción
Biochemical Pathways
It is also used as a RAFT agent in controlled radical polymerization , which suggests that it may influence polymerization pathways.
Result of Action
and as a RAFT agent in controlled radical polymerization suggests that it may have significant effects on the synthesis of polymers and other complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propanenitrile, 2-methyl-2-[(methylsulfonyl)oxy]- can be synthesized through various methods. One common approach involves the reaction of 2-methyl-2-propanenitrile with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the production rate and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Propanenitrile, 2-methyl-2-[(methylsulfonyl)oxy]- undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The nitrile group (C≡N) is susceptible to attack by nucleophiles, leading to the formation of new carbon-nitrogen bonds.
Hydrolysis: Under strong acidic or basic conditions, the molecule can undergo hydrolysis, breaking the bonds between the functional groups and forming smaller molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction is typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide are used to facilitate hydrolysis.
Major Products Formed
Nucleophilic Substitution: The major products are derivatives with new carbon-nitrogen bonds.
Hydrolysis: The major products include smaller molecules such as carboxylic acids or amides, depending on the reaction conditions.
Aplicaciones Científicas De Investigación
Propanenitrile, 2-methyl-2-[(methylsulfonyl)oxy]- is utilized in various scientific research fields due to its unique properties:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound’s reactivity makes it useful in biochemical studies, particularly in the modification of biomolecules.
Industry: The compound is employed in material science for the development of new materials with specific properties.
Comparación Con Compuestos Similares
Similar Compounds
Propionitrile (Ethyl Cyanide): A simple aliphatic nitrile with the formula CH3CH2CN.
Acetonitrile: A smaller nitrile compound with the formula CH3CN.
Butyronitrile: A four-carbon nitrile with the formula CH3CH2CH2CN.
Uniqueness
Propanenitrile, 2-methyl-2-[(methylsulfonyl)oxy]- is unique due to its combination of functional groups, which provide distinct reactivity and versatility compared to simpler nitriles like propionitrile and acetonitrile . The presence of both electron-withdrawing and electron-donating groups in the molecule enhances its potential for diverse chemical reactions and applications.
Propiedades
IUPAC Name |
2-cyanopropan-2-yl methanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3S/c1-5(2,4-6)9-10(3,7)8/h1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVGDEQPXPVCVQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)OS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80453358 | |
| Record name | Propanenitrile, 2-methyl-2-[(methylsulfonyl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80453358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138999-33-4 | |
| Record name | Propanenitrile, 2-methyl-2-[(methylsulfonyl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80453358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Silane, [(2-iodophenyl)ethynyl]trimethyl-](/img/structure/B3047327.png)



![9-(2-Bromoethyl)-1,3-dimethyl-1,2,3,4,6,7,8,9-octahydropyrimido[2,1-f]purine-2,4-dione](/img/structure/B3047335.png)





